molecular formula C14H16N2O4S B2957980 Methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 451465-66-0

Methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2957980
CAS RN: 451465-66-0
M. Wt: 308.35
InChI Key: OXVFKRGPVCYGLG-UHFFFAOYSA-N
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Description

The compound appears to contain a methoxypropyl group , which is a common functional group in organic chemistry. This group consists of a propyl chain attached to a methoxy group (OCH3). The compound also seems to contain a quinazoline structure, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data or resources, I can’t provide a detailed molecular structure analysis for this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties may include melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Antibacterial Activity : A study synthesized derivatives of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and evaluated their antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant antibacterial activity, highlighting their potential in antimicrobial research (Osarumwense, 2022).

  • Antileukemic Activity : Another study focused on the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, including compounds related to the quinazoline structure. These compounds showed activity against P388 lymphocytic leukemia, with certain derivatives demonstrating high levels of antileukemic activity (Anderson et al., 1988).

  • Cancer Research : Research into the quantum entanglement dynamics induced by nonlinear interactions between moving nano molecules, including quinazoline derivatives, and a two-mode field has implications for diagnosing human cancer cells, tissues, and tumors. This innovative approach uses reduced Von Neumann entropy and the Jaynes-Cummings model to analyze the entanglement between nano molecules and the field, potentially offering new diagnostic tools for cancer research (Alireza et al., 2019).

  • Chemical Synthesis and Characterization : The synthesis and DFT (Density Functional Theory) calculations of quinoline and quinazoline derivatives have been conducted to explore their chemical properties and reactivity. These studies involve the synthesis of derivatives through various chemical reactions and computational studies to understand their molecular structures and electronic properties, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science (Mohamed et al., 2020).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its applications and the current state of knowledge about its properties and uses .

properties

IUPAC Name

methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-7-3-6-16-12(17)10-5-4-9(13(18)20-2)8-11(10)15-14(16)21/h4-5,8H,3,6-7H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFKRGPVCYGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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